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A Comparative Guide to Diatrizoate and Percoll
for Cell Isolation
For researchers, scientists, and drug development professionals, the efficient isolation of

specific cell populations is a critical first step for a wide range of downstream applications.

Density gradient centrifugation is a cornerstone technique for this purpose, and two of the most

commonly used media are diatrizoate-based solutions, such as Ficoll-Paque™, and Percoll®,

a colloidal silica-based medium. This guide provides a comparative analysis of these two types

of media, supported by experimental data, to aid in the selection of the most appropriate

method for your research needs.

Performance Comparison: Diatrizoate vs. Percoll
The choice between diatrizoate-based media and Percoll often depends on the specific cell

type being isolated and the desired outcomes in terms of yield, purity, and viability. The

following tables summarize quantitative data from studies comparing the performance of these

two media for the isolation of mesenchymal stem cells (MSCs) and peripheral blood

mononuclear cells (PBMCs).

Mesenchymal Stem Cell (MSC) Isolation from Bone
Marrow
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Performance Metric Diatrizoate (Ficoll) Percoll Source

Nucleated Cell Yield

(x 10⁷ cells from 5 ml

BM)

25.3 ± 8.9 13.6 ± 6.6 [cite: ]

Colony-Forming Unit-

Fibroblast (CFU-F)

Efficiency (per 10⁷

cells)

119 ± 69 46 ± 35 [cite: ]

Purity (% of

CD166+/CD34- cells)
17.04 ± 3.54 10.79 ± 2.17 [cite: ]

Purity (% of

CD90+/CD34- cells)
3.0 ± 1.3 1.25 ± 0.74 [cite: ]

Viability (Mouse BM-

MSCs)
53.8 ± 2.7% 40.2 ± 3% [1]

Note: A higher CFU-F efficiency indicates a better recovery of progenitor cells.

Peripheral Blood Mononuclear Cell (PBMC) Isolation
Performance Metric

Diatrizoate (Ficoll-
Paque™)

Diatrizoate-based
(SepMate™/CPT)

Source

Cell Recovery (x 10⁵

cells/ml of whole

blood)

6 8 - 13 [cite: ]

Viability 100% 100% [cite: ]

Note: SepMate™ and Cell Preparation Tubes (CPT) utilize a diatrizoate-based medium. The

data suggests that the device format can significantly impact cell recovery.

Key Differences and Considerations
Diatrizoate-based media, such as Ficoll-Paque™ and Lymphoprep™, are solutions of a high

molecular weight sucrose polymer (Ficoll) and sodium diatrizoate. These solutions have a
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fixed density, typically around 1.077 g/mL, which is optimized for the separation of mononuclear

cells from peripheral blood. They are generally more cost-effective and are widely used for

routine PBMC isolation. However, they may be less suitable for separating cells with different

density profiles.

Percoll is a colloidal suspension of silica particles coated with polyvinylpyrrolidone (PVP). This

composition allows for the formation of continuous or discontinuous gradients with a wide

range of densities. This flexibility makes Percoll highly adaptable for the separation of various

cell types, including those from tissues. Percoll can be used to create self-generating gradients

during centrifugation, or pre-formed discontinuous gradients can be layered to isolate specific

cell populations with high purity. However, Percoll is generally more expensive than

diatrizoate-based media.

Experimental Workflows
The fundamental principle of density gradient centrifugation is similar for both diatrizoate and

Percoll. The following diagram illustrates the general logical workflow.

A generalized workflow for cell isolation using density gradient centrifugation.

Experimental Protocols
Below are detailed protocols for the isolation of Mesenchymal Stem Cells (MSCs) from bone

marrow and Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using both

diatrizoate-based media and Percoll.

Protocol 1: Isolation of Mesenchymal Stem Cells (MSCs)
from Bone Marrow using Ficoll-Paque™
Materials:

Bone marrow aspirate

α-Minimum Essential Medium (α-MEM)

Penicillin/Streptomycin (P/S)

Ficoll-Paque PLUS (density 1.077 g/mL)
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Washing buffer (e.g., PBS with 5 mM EDTA and 0.2% BSA)

50 ml conical tubes

70 µm cell strainer

Centrifuge with a swinging bucket rotor

Procedure:

Transfer the bone marrow aspirate into a 50 ml conical tube.

Add α-MEM with 1% P/S to a final volume of 32 ml.

Filter the cell suspension through a 70 µm cell strainer into a new 50 ml conical tube.

Carefully layer 16 ml of the cell suspension over 12 ml of Ficoll-Paque Plus in two 50 ml

conical tubes.

Centrifuge at 350 x g for 30 minutes at room temperature with the centrifuge brake set to low

or off.

After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the

white mononuclear cell layer at the interface undisturbed.

Collect the mononuclear cell layer using a sterile pipette and transfer it to a new 50 ml

conical tube.

Add washing buffer to the collected cells to a final volume of 50 ml.

Centrifuge at 450 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in the appropriate culture medium for

downstream applications. [cite: ]

Protocol 2: Isolation of Mesenchymal Stem Cells (MSCs)
from Adipose Tissue using Percoll
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Materials:

Digested adipose tissue (stromal vascular fraction - SVF)

Phosphate Buffered Saline (PBS)

Percoll

10X PBS or 1.5 M NaCl to make isotonic Percoll stock

50 ml conical tubes

Centrifuge

Procedure:

Prepare a stock solution of isotonic Percoll (SIP) by mixing 9 parts of Percoll with 1 part of

10X PBS or 1.5 M NaCl.

Prepare different density layers of Percoll by diluting the SIP with PBS. For MSC isolation

from adipose tissue, a discontinuous gradient of 40% and 70% Percoll is often used.

Resuspend the SVF pellet obtained from enzymatic digestion of adipose tissue in PBS.

In a 50 ml conical tube, carefully layer 10 ml of the 70% Percoll solution, followed by 10 ml of

the 40% Percoll solution.

Gently layer the resuspended SVF on top of the 40% Percoll layer.

Centrifuge at 1000 x g for 30 minutes at room temperature with the brake off.

MSCs will be enriched at the interface between the sample layer and the 40% Percoll layer,

or at the 40%/70% interface.

Carefully collect the desired cell layer with a sterile pipette.

Wash the collected cells twice with PBS by centrifuging at 400 x g for 10 minutes for each

wash.
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Resuspend the final cell pellet in the appropriate culture medium.[2][3]

Protocol 3: Isolation of Peripheral Blood Mononuclear
Cells (PBMCs) using Ficoll-Paque™
Materials:

Whole blood collected in anticoagulant (e.g., EDTA, heparin)

Phosphate Buffered Saline (PBS), pH 7.2

Ficoll-Paque™ PLUS (density 1.077 g/mL)

50 ml conical tubes

Centrifuge with a swinging bucket rotor

Procedure:

Dilute the whole blood with an equal volume of PBS.

In a 50 ml conical tube, add 15 ml of Ficoll-Paque™.

Carefully layer 30-35 ml of the diluted blood over the Ficoll-Paque™, taking care not to mix

the two layers.

Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.

After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" of

mononuclear cells at the plasma/Ficoll-Paque™ interface, the Ficoll-Paque™ solution, and

red blood cells and granulocytes at the bottom.

Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

Collect the mononuclear cell layer using a sterile pipette and transfer to a new 50 ml conical

tube.
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Wash the collected cells by adding PBS to a final volume of 50 ml and centrifuge at 300 x g

for 10 minutes at 20°C.

Discard the supernatant and repeat the wash step to remove residual platelets. A lower

speed centrifugation (e.g., 200 x g for 10-15 minutes) can be effective for platelet removal.

Resuspend the final PBMC pellet in the desired buffer or culture medium.

Protocol 4: Isolation of Lymphocytes and Monocytes
from PBMCs using a Continuous Percoll Gradient
Materials:

Isolated Peripheral Blood Mononuclear Cells (PBMCs)

Isotonic Percoll solution

Phosphate-buffered saline (PBS)

50 ml conical tubes

Centrifuge

Procedure:

Prepare an isotonic Percoll solution by mixing 9 parts Percoll with 1 part 1.5 M PBS. This

creates a 100% stock solution.

To create a continuous gradient, mix the PBMC suspension with the isotonic Percoll solution

to achieve the desired final Percoll concentration (e.g., 50-60%).

Centrifuge the mixture at high speed (e.g., 15,000 x g) for 20-30 minutes to allow the Percoll

to form a continuous density gradient in situ.

Alternatively, for a pre-formed continuous gradient, a gradient maker can be used to create a

linear gradient in the centrifuge tube before layering the cells on top.
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After centrifugation, distinct bands of cells will be visible. Monocytes typically have a lower

density and will form a band in the upper part of the gradient, while lymphocytes will be

found in a lower, denser band.

Carefully aspirate the desired cell bands with a sterile pipette.

Wash the collected cells twice with PBS by centrifuging at 300-400 x g for 10 minutes for

each wash.

Resuspend the purified lymphocyte or monocyte pellet for further analysis.

Conclusion
Both diatrizoate-based media and Percoll are effective for cell isolation via density gradient

centrifugation. The choice between them should be guided by the specific requirements of the

experiment. For routine, cost-effective isolation of PBMCs, diatrizoate-based media like Ficoll-

Paque™ are a reliable standard. When higher purity, the isolation of different cell types from

various tissues, or the separation of cell subpopulations based on subtle density differences is

required, the flexibility of Percoll gradients is a significant advantage. The provided data and

protocols offer a starting point for optimizing cell isolation procedures to achieve the desired

cell population with high yield, purity, and viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1670399#comparative-analysis-of-diatrizoate-and-
percoll-for-cell-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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